molecular formula C19H33BrN2O B383736 6-bromo-4,5,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide CAS No. 1005142-16-4

6-bromo-4,5,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide

Cat. No.: B383736
CAS No.: 1005142-16-4
M. Wt: 385.4g/mol
InChI Key: VEOCQHPHVDVKDX-UHFFFAOYSA-N
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Description

6-bromo-4,5,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide is a useful research compound. Its molecular formula is C19H33BrN2O and its molecular weight is 385.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

The compound 6-bromo-4,5,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide exhibits a complex molecular structure. Research reveals that compounds with similar structures, like N-(4-bromophenyl)-bicyclo[2.2.0]hexane-l-carboxamide, have been synthesized and analyzed using X-ray crystallography to understand their molecular interactions, specifically how conjugative interactions with π-accepting amide groups affect bond lengths within the structure (Forman et al., 1998).

Chemical Reactions and Derivatives

Compounds structurally similar to the one have been used as precursors in various chemical reactions. For instance, 6-bromo-6-(trimethylstannyl)bicyclo[3.1.0]hexane has been identified as a precursor for the formation of 1,2-cyclohexadiene through thermal decomposition (Runge & Sander, 1986). Additionally, research has detailed the intramolecular cyclopropanation of unsaturated terminal epoxides and chlorohydrins using lithium 2,2,6,6-tetramethylpiperidide, offering a pathway to generate a range of substituted bicyclic cyclopropanes, showcasing the utility of such compounds in complex organic syntheses (Hodgson et al., 2007).

Biomedical Research

In the field of biomedical research, derivatives of similar structural families have been used as ligands in nuclear medicine. Specifically, bromine-76-radiolabeled analogues of A(3) adenosine receptor ligands have been synthesized for potential applications in positron emission tomography, indicating the potential for such compounds to serve as molecular imaging agents (Kiesewetter et al., 2009).

Properties

IUPAC Name

6-bromo-4,5,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33BrN2O/c1-15(2)10-12(11-16(3,4)22-15)21-14(23)19-9-8-18(7,13(19)20)17(19,5)6/h12-13,22H,8-11H2,1-7H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOCQHPHVDVKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C23CCC(C2Br)(C3(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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